4-Methyl-2-(2-nitrophenyl)oxazole
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Overview
Description
4-Methyl-2-(2-nitrophenyl)oxazole is an organic compound with the molecular formula C₁₀H₈N₂O₃. It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and a nitrogen atom separated by one carbon atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(2-nitrophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with 4-methyl-2-aminophenol under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods: the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply to its production .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(2-nitrophenyl)oxazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium.
Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic medium.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 4-Methyl-2-(2-aminophenyl)oxazole.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Oxidation: 4-Carboxy-2-(2-nitrophenyl)oxazole.
Scientific Research Applications
4-Methyl-2-(2-nitrophenyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-nitrophenyl)oxazole is not fully elucidated. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
2-Phenyl-4-methyl-1,3-oxazole: Similar structure but lacks the nitro group, leading to different reactivity and biological activity.
4-Methyl-2-(4-nitrophenyl)oxazole: Similar structure with the nitro group in a different position, affecting its chemical and biological properties.
2-(2-Nitrophenyl)-4,5-dihydro-1,3-oxazole:
Uniqueness: 4-Methyl-2-(2-nitrophenyl)oxazole is unique due to the presence of both a nitro group and a methyl group on the oxazole ring.
Properties
IUPAC Name |
4-methyl-2-(2-nitrophenyl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-15-10(11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVKKDJHKSYZSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650030 |
Source
|
Record name | 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-48-3 |
Source
|
Record name | 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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